molecular formula C9H7FO B051475 4-Ethynyl-2-fluoro-1-methoxybenzene CAS No. 120136-28-9

4-Ethynyl-2-fluoro-1-methoxybenzene

Cat. No. B051475
M. Wt: 150.15 g/mol
InChI Key: PCQZNIONNPEWAZ-UHFFFAOYSA-N
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Description

“4-Ethynyl-2-fluoro-1-methoxybenzene” is a chemical compound with the molecular formula C9H7FO. It has a molecular weight of 150.15 . The compound is also known by its IUPAC name, 2-ethynyl-4-fluoro-1-methoxybenzene .


Molecular Structure Analysis

The InChI code for “4-Ethynyl-2-fluoro-1-methoxybenzene” is 1S/C9H7FO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 . This indicates that the compound has a benzene ring with ethynyl (C≡CH), fluoro (F), and methoxy (OCH3) substituents .

It is stored at a temperature of 4 degrees Celsius . The compound has a normal shipping temperature .

Scientific Research Applications

  • Synthesis and Application in Sonogashira Cross-Coupling Reactions : The compound has been used in Sonogashira cross-coupling reactions, a key method in organic synthesis for forming carbon-carbon bonds. This application is significant in the synthesis of complex molecules such as pharmaceuticals and natural products (Wüst & Kniess, 2003).

  • Structure-Property Relationships in Methoxy Group Torsional Potentials : Research has been conducted on the torsional potential of the methoxy group in compounds like 4-Ethynyl-2-fluoro-1-methoxybenzene. This is vital for understanding the electronic properties and reactivity of such compounds (Klocker, Karpfen & Wolschann, 2003).

  • Synthesis and Characterization of Acetylide-functionalised Ligands : The compound plays a role in the development of acetylide-functionalised ligands and their complexes, which are important in coordination chemistry and potential applications in catalysis and materials science (Khan et al., 2003).

  • Formation of Unusual Ions from Methoxybenzene : Studies have shown that the conjugate bases of compounds like 4-Ethynyl-2-fluoro-1-methoxybenzene can react to form novel ions, which is significant in understanding reaction mechanisms and the behavior of aromatic compounds in different conditions (Dahlke & Kass, 1992).

  • Electrochemical Reduction Studies : Electrochemical studies on related methoxybenzene compounds have been conducted, which can be useful in understanding the electrochemical behavior of organic compounds and their applications in sensors, batteries, and other electronic devices (McGuire & Peters, 2016).

  • Catalysis Applications : Terminal alkynes like 4-Ethynyl-2-fluoro-1-methoxybenzene have been explored as catalysts for reactions like acetalization and esterification, which are important in organic synthesis (Sekerová, Vyskočilová, Červený & Sedláček, 2019).

  • Photophysical Studies of Diethynylbenzenes : Photophysical studies on compounds like 1,4-diethynyl-2-fluorobenzene provide insights into the effect of aggregation on the photophysics of diethynylbenzenes, crucial for understanding the optical properties of organic materials (Levitus et al., 2001).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-ethynyl-2-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQZNIONNPEWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424053
Record name 4-ethynyl-2-fluoro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-2-fluoro-1-methoxybenzene

CAS RN

120136-28-9
Record name 4-ethynyl-2-fluoro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the mixture of 3-fluoro-4-methoxybenzaldehyde (0.589 g, 3.0 mmol), potassium carbonate (1.8 g, 13.0 mmol) in methanol (65 mL) at room temperature was added slowly dimethyl 1-diazo-2-oxopropylphosphonate (1.4 g, 7.2 mmol). The resulting mixture was stirred at room temperature for 2 hours, quenched with saturated sodium bicarbonate and extracted with ethyl acetate. The organic phase was washed with water, brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (10% EtOAc in hexanes) to provide 4-ethynyl-2-fluoro-1-methoxybenzene (622) (0.750 g, 76.9%) as a colorless oil.
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1.4 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Evensen, K Odlo, DR Micklem… - …, 2013 - Wiley Online Library
Cellular behaviors are governed by combinations of systemic and microenvironmental factors; together, these regulate cell signaling responses to growth factors. This contextual …

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